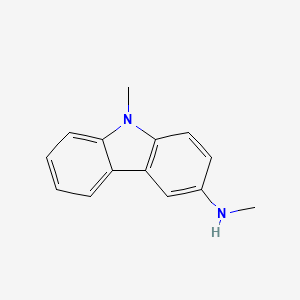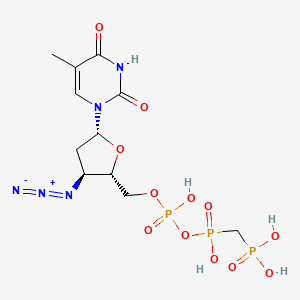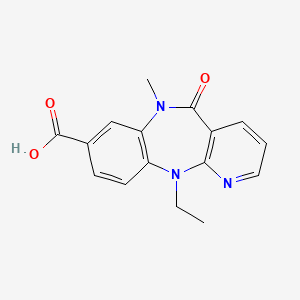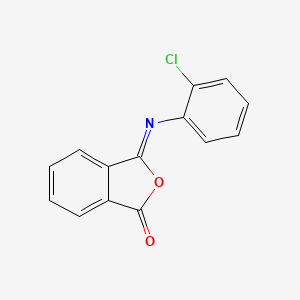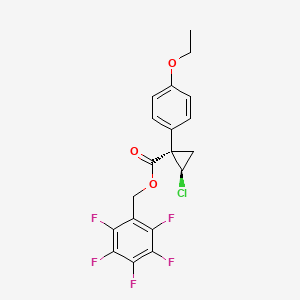
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a pentafluorophenyl group, a cyclopropane ring, and an ethoxyphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the pentafluorophenyl group, and the attachment of the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated phenyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The pentafluorophenyl group may enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can provide structural rigidity.
Propriétés
Numéro CAS |
104260-00-6 |
|---|---|
Formule moléculaire |
C19H14ClF5O3 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19+/m1/s1 |
Clé InChI |
LCCIDIGZMOSLJE-BLVKFPJESA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



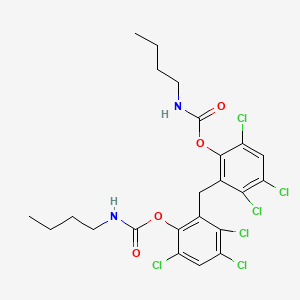
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
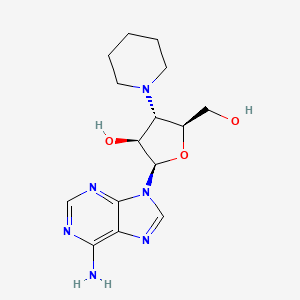

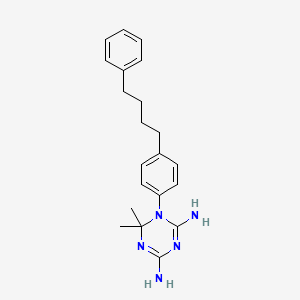
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
